2-[(2-chlorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide
Overview
Description
2-[(2-chlorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C16H15ClN2O3S and its molecular weight is 350.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.0491912 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
2-[(2-chlorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide and related compounds have been synthesized and evaluated for their biological activities. For instance, Werbel et al. (1986) conducted a study on the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of related compounds, demonstrating their potential as antimalarial agents due to their activity against resistant strains of parasites and favorable pharmacokinetic properties (Werbel et al., 1986). Similarly, Tahir et al. (2015) synthesized new nitrosubstituted acyl thioureas, including compounds structurally related to this compound, and assessed their antioxidant, cytotoxic, antibacterial, and antifungal activities, highlighting the versatility of this chemical framework in drug development (Tahir et al., 2015).
Structural Analysis
The structural analysis of compounds related to this compound provides insights into their conformation and potential interactions with biological targets. Gowda et al. (2007) examined the conformation of the N—H bond in a structurally similar compound, revealing insights into its geometric parameters and potential for forming intermolecular hydrogen bonds (Gowda et al., 2007). This type of analysis is crucial for understanding the molecular basis of the compound's biological activity and designing more effective derivatives.
Interaction Studies
The interaction of this compound and related compounds with biological targets has been the subject of several studies. For example, the interaction of related nitrosubstituted acyl thioureas with DNA was investigated using cyclic voltammetry and UV–vis spectroscopy, providing preliminary insights into their anti-cancer potencies (Tahir et al., 2015). Such studies are fundamental in drug discovery, as they help elucidate the mechanisms of action of potential therapeutic agents.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2-methyl-3-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-11-14(7-4-8-15(11)19(21)22)18-16(20)10-23-9-12-5-2-3-6-13(12)17/h2-8H,9-10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOMQNMJBNPTAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CSCC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.